molecular formula C9H17ClN4 B13637366 4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine

4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine

Cat. No.: B13637366
M. Wt: 216.71 g/mol
InChI Key: ZCYFXVRUMJFHLJ-UHFFFAOYSA-N
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Description

4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine typically involves the reaction of 4-chloro-3-nitropyrazole with diethylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The nitro group is reduced to an amine group, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules.

    Material Science: It is used in the development of advanced materials with specific properties such as conductivity and stability.

    Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Mechanism of Action

The mechanism of action of 4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-1-(2-(dimethylamino)ethyl)-1h-pyrazol-3-amine
  • 4-Chloro-1-(2-(methylamino)ethyl)-1h-pyrazol-3-amine
  • 4-Chloro-1-(2-(ethylamino)ethyl)-1h-pyrazol-3-amine

Uniqueness

4-Chloro-1-(2-(diethylamino)ethyl)-1h-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C9H17ClN4

Molecular Weight

216.71 g/mol

IUPAC Name

4-chloro-1-[2-(diethylamino)ethyl]pyrazol-3-amine

InChI

InChI=1S/C9H17ClN4/c1-3-13(4-2)5-6-14-7-8(10)9(11)12-14/h7H,3-6H2,1-2H3,(H2,11,12)

InChI Key

ZCYFXVRUMJFHLJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C=C(C(=N1)N)Cl

Origin of Product

United States

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